molecular formula C15H16N2O B2938507 N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide CAS No. 2305548-29-0

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide

Cat. No. B2938507
CAS RN: 2305548-29-0
M. Wt: 240.306
InChI Key: HXIHYIUUVOTAEC-UHFFFAOYSA-N
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Description

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide, commonly known as DMAP, is a chemical compound that has gained significant importance in scientific research due to its unique properties. DMAP is a yellowish crystalline solid that is soluble in most organic solvents. It is widely used as a catalyst in organic synthesis reactions and has been extensively studied for its potential applications in drug discovery and development.

Mechanism of Action

DMAP acts as a nucleophilic catalyst in organic synthesis reactions. It activates the carbonyl group of the substrate by forming a complex with it. This complex undergoes a nucleophilic attack by the nucleophile, leading to the formation of the desired product. In drug discovery and development, DMAP can modify the pharmacokinetic properties of drugs by enhancing their solubility, stability, and bioavailability.
Biochemical and Physiological Effects
DMAP has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, it can cause skin and eye irritation and should be handled with care. DMAP has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some antimicrobial activity.

Advantages and Limitations for Lab Experiments

DMAP is a versatile catalyst that can be used in a wide range of organic synthesis reactions. It is easy to handle and has a high yield. However, DMAP is sensitive to air and moisture and should be stored in a dry and inert atmosphere. It can also be expensive, which may limit its use in some lab experiments.

Future Directions

There are several future directions for the study of DMAP. One area of research is the development of new synthetic methods that use DMAP as a catalyst. Another area of research is the study of DMAP's potential applications in drug discovery and development. DMAP can be used to modify the pharmacokinetic properties of drugs, and further research in this area may lead to the development of new and more effective drugs. Additionally, the biochemical and physiological effects of DMAP should be further studied to determine its safety and potential toxicity.

Synthesis Methods

DMAP can be synthesized by reacting 2-naphthol with dimethylamine and acryloyl chloride in the presence of a base such as triethylamine. The reaction yields DMAP as a yellowish crystalline solid with a yield of 80-90%. The purity of DMAP can be further increased by recrystallization.

Scientific Research Applications

DMAP is widely used as a catalyst in organic synthesis reactions. It is particularly useful in esterification, amidation, and acylation reactions. DMAP has also been studied for its potential applications in drug discovery and development. It has been shown to enhance the reactivity of certain drugs and can be used to modify the pharmacokinetic properties of drugs.

properties

IUPAC Name

N-[6-(dimethylamino)naphthalen-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-4-15(18)16-13-7-5-12-10-14(17(2)3)8-6-11(12)9-13/h4-10H,1H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIHYIUUVOTAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide

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